1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid compound. It belongs to the class of glycerophosphoethanolamines, which are characterized by the presence of two fatty acid chains bonded to the glycerol moiety through ester linkages. This compound is often used in the study of lipid bilayers and membrane dynamics due to its structural similarity to natural phospholipids.
Mechanism of Action
Target of Action
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) is a synthetic phospholipid that primarily targets biological phospholipid membranes . It is a key component of liposomes, which are vesicles with concentric phospholipid bilayer membranes .
Mode of Action
DDPE interacts with its targets by simulating the biological phospholipid membrane. It forms the main component of liposomes, which are used to construct drug delivery systems for various fields, including anti-cancer and anti-infection . The compound can trap highly polar water-soluble payloads in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer .
Biochemical Pathways
The biochemical pathways affected by DDPE are primarily related to drug delivery. By forming liposomes, DDPE can enhance the delivery of various drugs, including antisense oligonucleotides . This can overcome problems such as inefficient cellular uptake and rapid loss in the body .
Pharmacokinetics
The ADME properties of DDPE are largely determined by its role as a component of liposomes. As a liposome, DDPE can enhance the absorption of peptide drugs and hormones such as insulin . .
Result of Action
The primary result of DDPE’s action is the enhanced delivery of drugs. By forming liposomes, DDPE can improve the bioavailability of drugs, leading to more efficient treatment outcomes in anti-cancer and anti-infection therapies .
Biochemical Analysis
Biochemical Properties
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in biochemical reactions by simulating biological phospholipid membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is particularly effective in delivering antisense oligonucleotides, overcoming challenges such as inefficient cellular uptake and rapid degradation in the body . The compound’s ability to form stable liposomes allows it to encapsulate both hydrophilic and lipophilic payloads, facilitating targeted drug delivery .
Cellular Effects
This compound influences various cellular processes by enhancing the delivery of therapeutic agents. It affects cell signaling pathways, gene expression, and cellular metabolism by ensuring efficient delivery of drugs and genetic material into cells . The compound’s liposomal form allows it to interact with cell membranes, promoting the uptake of encapsulated substances and thereby modulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form liposomes that mimic biological membranes. These liposomes can fuse with cell membranes, facilitating the delivery of encapsulated agents directly into the cytoplasm . The compound’s structure allows it to interact with membrane proteins and enzymes, potentially inhibiting or activating specific biochemical pathways . Additionally, it can influence gene expression by delivering genetic material that modulates transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the liposomal form of the compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . Degradation over time can affect its ability to deliver therapeutic agents effectively .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal doses, the compound effectively delivers therapeutic agents without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular membranes and disruption of normal cellular functions . Threshold effects are observed, where the efficacy of the compound plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of phospholipids . The compound’s incorporation into liposomes affects metabolic flux and metabolite levels, influencing cellular lipid homeostasis . Its role in delivering therapeutic agents also impacts metabolic pathways by modulating the availability of bioactive compounds within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through its incorporation into liposomes. These liposomes interact with transporters and binding proteins that facilitate their movement across cellular membranes . The compound’s liposomal form ensures its localization and accumulation in specific tissues, enhancing the targeted delivery of therapeutic agents .
Subcellular Localization
This compound exhibits specific subcellular localization due to its liposomal nature. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within cells affects its activity and function, ensuring the efficient delivery of encapsulated agents to their intended sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through a multi-step process involving the esterification of glycerol with decanoic acid, followed by the phosphorylation of the resulting diacylglycerol. The typical synthetic route involves:
Esterification: Glycerol is esterified with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.
Phosphorylation: The diacylglycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield 1,2-didecanoyl-sn-glycero-3-phosphochloridate.
Amination: Finally, the phosphochloridate is reacted with ethanolamine to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed by acids, bases, or enzymes such as phospholipases, resulting in the release of decanoic acid and glycerophosphoethanolamine.
Substitution: The phosphate group can participate in substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH). Enzymatic hydrolysis involves the use of specific phospholipases.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Decanoic acid and glycerophosphoethanolamine.
Substitution: Various substituted phosphoethanolamines depending on the nucleophile used.
Scientific Research Applications
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Employed in the investigation of membrane proteins and their interactions with lipids.
Medicine: Utilized in the development of liposomal drug delivery systems due to its ability to form stable liposomes.
Industry: Applied in the formulation of cosmetics and personal care products for its emulsifying properties.
Comparison with Similar Compounds
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine can be compared with other similar compounds such as:
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains myristic acid chains instead of decanoic acid chains, resulting in different physical properties and membrane interactions.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains palmitic acid chains, which are longer than decanoic acid chains, leading to increased membrane rigidity.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Contains stearic acid chains, providing even greater membrane stability and rigidity compared to decanoic acid chains.
The uniqueness of this compound lies in its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50NO8P/c1-3-5-7-9-11-13-15-17-24(27)31-21-23(22-33-35(29,30)32-20-19-26)34-25(28)18-16-14-12-10-8-6-4-2/h23H,3-22,26H2,1-2H3,(H,29,30)/t23-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOSJVWUOHEQKA-HSZRJFAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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